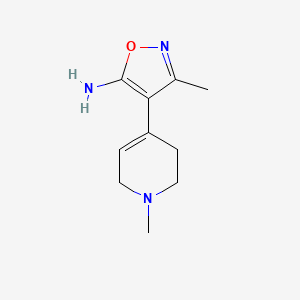

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular derivative includes additional functional groups and structural complexity, such as a tetrahydropyridinyl group, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves multicomponent reactions, as seen in the electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, which uses an electrogenerated base from Meldrum’s acid and involves a condensation of aromatic aldehyde, Meldrum’s acid, and 5-methylpyrazol-3-amine . Another approach is the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain highly functionalized isoxazole derivatives . Additionally, microwave-assisted synthesis has been employed to create isoxazolo[5,4-b]pyridines and related heterocycles using aromatic aldehydes, tetronic acid or indan-1,3-dione, and 3-methylisoxazol-5-amine .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For instance, the synthesis of tetrasubstituted isoxazolo[4,5-b]pyridines involves Friedlander condensation, and the structures of the products are determined using IR, NMR, and MS data . The molecular geometry can range from planar to boat conformations, as semiempirical calculations suggest for related pyrazolo[3,4-b]pyridine derivatives .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles can be synthesized from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles . Additionally, isoxazoly] thioureas can react with ethyl bromopyruvate to yield a series of compounds, including acid hydrazides and oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are essential for their potential application in various fields, such as pharmaceuticals. The green synthesis approach for tetrahydropyrazolo[3,4-b]pyridine-6-ones using sodium dodecyl sulfate in water highlights the importance of environmentally benign procedures and the impact of synthesis conditions on the properties of the final products .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated the potential of compounds with a tetrahydropyridine (THP) moiety, such as 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine, in anticancer activities. A study by Redda & Gangapuram (2007) synthesized derivatives of 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer properties, revealing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Banpurkar, Wazalwar, & Perdih (2018) synthesized derivatives of 3-methyl-4H-isoxazol-5-one and tested their antibacterial and antifungal activities, finding them to be active against Staphylococcus aureus and displaying antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

Synthesis and Chemical Properties

Various studies have been conducted to synthesize and understand the chemical properties of molecules similar to this compound. For instance, Fleck, Mcwhorter, DeKam, & Pearlman (2003) described a process for preparing a key intermediate related to the molecule , highlighting the complexities and potential in pharmaceutical synthesis (Fleck et al., 2003).

Biological Evaluation and Novel Syntheses

Several research initiatives have synthesized novel compounds and evaluated their biological activities. Chowdhury, Abdellatif, Dong, & Knaus (2008), for example, synthesized a group of tetrahydropyridines and assessed their anti-inflammatory properties (Chowdhury et al., 2008). Additionally, Rao, Gopal Rao, & Prasanna (2014) developed a novel synthesis method for derivatives of tetrazol-1-yl benzonitriles, demonstrating the versatility and applicability of these compounds in various biological contexts (Rao, Gopal Rao, & Prasanna, 2014).

Photochemical Properties

The photochemistry of related molecules has also been studied. Ismael, Fausto, & Cristiano (2016) investigated the photochemical reactions of methyl-substituted aminotetrazoles, showing the influence of structural variations on reaction pathways (Ismael, Fausto, & Cristiano, 2016).

Orientations Futures

The future directions for this compound could involve further exploration of its biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments. Additionally, its derivatives could be synthesized and tested for various activities, as demonstrated by Banpurkar, Wazalwar, & Perdih (2018) .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with monoamine oxidase a (mao-a) and b (mao-b) enzymes .

Mode of Action

Similar compounds have been shown to inhibit both mao-a and mao-b enzymatic activities . This inhibition can lead to increased levels of monoamine neurotransmitters in the brain .

Biochemical Pathways

The compound may affect the catabolism of dopamine, shifting it towards the catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift can lower the production of free radicals and inhibit the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) .

Pharmacokinetics

Similar compounds have been shown to cross the blood-brain barrier due to their lipophilic nature .

Result of Action

Similar compounds have been shown to increase monoamine neurotransmitter levels in the brain , which could potentially lead to neuroprotective activity .

Propriétés

IUPAC Name |

3-methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-9(10(11)14-12-7)8-3-5-13(2)6-4-8/h3H,4-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLZOODACUUEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CCN(CC2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)